Lithium hexafluorostannate
Description
Contextualization within Inorganic Fluorine Chemistry
Inorganic fluorine chemistry is a field that investigates compounds containing the highly electronegative element, fluorine. Fluorine's strong oxidizing power and ability to stabilize high oxidation states in other elements make it a key component in a wide range of materials. dokumen.pub Hexafluorostannates, with the anionic formula [SnF6]2-, are a notable class within this field. In these compounds, tin is in its +4 oxidation state, octahedrally coordinated by six fluoride (B91410) ions. ontosight.ai This arrangement results in a stable complex. ontosight.ai Lithium hexafluorostannate (Li2SnF6) is a specific salt within this family, comprised of two lithium cations (Li+) and one hexafluorostannate anion ([SnF6]2-). ontosight.ai The unique properties of the hexafluorostannate anion, combined with the characteristics of the lithium cation, position this compound as a compound of interest in various advanced applications. smolecule.com
Historical Development of Hexafluorostannate Research
Research into hexafluorostannate compounds has evolved alongside the broader field of inorganic fluorine chemistry. Early studies focused on the fundamental synthesis and characterization of these salts with various cations, such as sodium and potassium. ontosight.aiontosight.ai The development of analytical techniques like X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy has enabled detailed structural elucidation of the hexafluorostannate anion. researchgate.netiucr.org More recent research has been driven by the search for new materials with specific functionalities, particularly for energy storage applications. This has led to increased interest in lithium-containing hexafluorostannates due to the relevance of lithium in battery technologies. americanelements.com
Significance of this compound in Advanced Materials Science
This compound is gaining recognition in advanced materials science primarily due to its potential applications in energy storage technologies. smolecule.com Its ionic conductivity makes it a candidate for use as a solid electrolyte in next-generation solid-state batteries. smolecule.com The presence of both lithium and fluorine makes it relevant to the development of lithium-ion batteries, where it has been explored as both a cathode material and an electrolyte additive. americanelements.comfiu.edu The compound's thermal stability is another crucial property for its potential use in electronic devices. smolecule.com As researchers continue to explore new materials for more efficient and safer energy storage solutions, the unique combination of elements in this compound makes it a significant compound for ongoing investigation. advancedsciencenews.com
Properties
CAS No. |
43100-65-8 |
|---|---|
Molecular Formula |
C2H6O2.Li |
Synonyms |
Li2SnF6.2H2O, Stannate hexafluoro dilithium dihydrate |
Origin of Product |
United States |
Synthetic Methodologies for Lithium Hexafluorostannate
Direct Synthesis Routes for Lithium Hexafluorostannate
Direct synthesis methods involve the direct combination of lithium and tin-containing precursors to form the target compound, this compound. These routes are often favored for their straightforward nature.
Reactions Involving Tin Precursors and Fluorinating Agents
2LiF + SnF₄ → Li₂SnF₆ smolecule.com
Another direct method involves the use of hydrofluoric acid (HF) as the fluorinating agent. In this process, lithium stannate (Li₂SnO₃) is reacted with hydrofluoric acid. The reaction proceeds to form this compound, water, and other byproducts.
A variation of this approach employs an ion exchange method where a soluble tin salt is reacted with a lithium salt in a solution. smolecule.com This method allows for the formation of this compound through the exchange of ions in the solution. smolecule.com
| Tin Precursor | Fluorinating Agent/Lithium Source | General Reaction |
| Tin(IV) fluoride (B91410) (SnF₄) | Lithium fluoride (LiF) | 2LiF + SnF₄ → Li₂SnF₆ |
| Lithium stannate (Li₂SnO₃) | Hydrofluoric acid (HF) | Li₂SnO₃ + 6HF → Li₂SnF₆ + 3H₂O |
Solid-State Reaction Pathways
Solid-state reactions are a significant pathway for the synthesis of this compound, typically requiring high temperatures to drive the reaction to completion. A notable example is the reaction of ammonium (B1175870) hexachlorostannate ((NH₄)₂SnCl₆), lithium carbonate (Li₂CO₃), and fluorine gas (F₂) at a temperature of 400 °C. This high-temperature environment facilitates the decomposition of the precursors and the subsequent formation of the stable this compound crystalline structure.
Another solid-state method, as mentioned previously, is the direct reaction of lithium fluoride and tin(IV) fluoride at elevated temperatures. smolecule.com This method is a classic example of a solid-state synthesis where the two solid reactants are mixed and heated to induce a reaction, forming the desired product. smolecule.com
| Reactant 1 | Reactant 2 | Reactant 3 | Temperature | Product |
| (NH₄)₂SnCl₆ | Li₂CO₃ | F₂ | 400 °C | Li₂SnF₆ |
| LiF | SnF₄ | - | Elevated | Li₂SnF₆ |
Indirect Synthetic Strategies for Hexafluorostannates
Indirect synthetic strategies often involve the formation of an intermediate compound or the use of a solution-based approach to facilitate the creation of the final product. These methods can offer better control over particle size and morphology.
Precipitation and Crystallization Techniques
Precipitation and crystallization are key techniques in the indirect synthesis of hexafluorostannates. One such method is co-precipitation, which can produce fine, high-purity, and stoichiometric particles of single and multicomponent metal oxides that can be precursors to fluorination. ijnnonline.net The process involves dissolving the metal salts in a suitable solvent and then adding a precipitating agent to induce the formation of a solid. ijnnonline.net The resulting precipitate can then be isolated, washed, and dried. ijnnonline.net
Crystallization techniques are then employed to obtain high-quality crystals from the solution. Common methods include: washington.edu
Slow Evaporation: A near-saturated solution is prepared, and the solvent is allowed to evaporate slowly, leading to the formation of crystals. washington.edu
Slow Cooling: A saturated solution is prepared at a high temperature and then cooled slowly, reducing the solubility of the compound and causing it to crystallize. mt.com
Solvent/Non-solvent Diffusion: The compound is dissolved in a "good" solvent, and a "poor" solvent in which the compound is insoluble is slowly introduced. Crystals form at the interface where the solvents mix. washington.edu
The choice of solvent and the control of parameters such as temperature and evaporation rate are crucial for obtaining well-defined crystals. mt.com
Sol-Gel and Hydrothermal Approaches for Related Hexafluorometallates
Sol-gel and hydrothermal methods are versatile techniques for synthesizing a wide range of materials, including complex fluorides. mdpi.comrusnano.com
The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase. youtube.com For the synthesis of complex metal fluorides, a non-aqueous fluorolytic sol-gel route has been developed. mdpi.comrsc.org This method allows for the synthesis of nanoscopic fluorides and has been successfully applied to ternary transition metal fluorides. mdpi.com The process generally involves the reaction of a metal alkoxide precursor with a fluorinating agent in an organic solvent. youtube.com
Hydrothermal synthesis utilizes water or an aqueous solution as the reaction medium at elevated temperatures and pressures in a sealed container called an autoclave. rusnano.com This method is particularly useful for synthesizing crystalline materials that are insoluble under ordinary conditions. rusnano.com A solvothermal synthesis, which is a related method using an organic solvent instead of water, can be employed to produce high-purity this compound. smolecule.com This technique facilitates the reaction between lithium salts and tin precursors under high temperature and pressure. smolecule.com Hydrothermal methods have also been used for the synthesis of other hexafluorometallates. ugr.esdntb.gov.uaosti.gov
| Method | Description | Precursors | Key Parameters |
| Sol-Gel | Formation of a sol and its subsequent gelation. | Metal alkoxides, fluorinating agents. mdpi.comyoutube.com | Solvent, temperature, catalyst. mdpi.com |
| Hydrothermal/Solvothermal | Reaction in an aqueous or organic solvent at high temperature and pressure. smolecule.comrusnano.com | Metal salts, lithium source. smolecule.com | Temperature, pressure, solvent, reaction time. rusnano.com |
Control of Reaction Parameters and Purity in Hexafluorostannate Synthesis
The purity of the final this compound product is highly dependent on the precise control of various reaction parameters. The presence of impurities can significantly affect the material's performance in applications such as batteries.
Key parameters that influence purity include:
Temperature: The reaction temperature affects the reaction rate and the crystallinity of the product. For solid-state reactions, a specific temperature range is often required to ensure the complete conversion of reactants and to avoid the formation of undesired phases.
Precursor Quality: The purity of the starting materials, such as lithium fluoride and tin(IV) fluoride, is critical. Impurities in the precursors can be incorporated into the final product.
Stoichiometry: The molar ratio of the reactants must be carefully controlled to ensure the formation of the desired compound and to minimize the presence of unreacted starting materials or side products.
Atmosphere: For reactions involving air- or moisture-sensitive compounds, the synthesis must be carried out under an inert atmosphere to prevent the formation of oxides or hydroxides.
Washing and Drying: In solution-based methods, thorough washing of the precipitate is necessary to remove any soluble impurities. ijnnonline.net Subsequent drying conditions must be controlled to prevent decomposition or the introduction of moisture.
For instance, in the precipitation of lithium carbonate, a related lithium compound, the purity of the final product can be enhanced by using CO₂ as a precipitant and incorporating an ethanol (B145695) washing step, which can yield a purity of nearly 100%. eeer.org Similarly, in the synthesis of high-purity LiMnO₂, the addition of a reducing agent like glucose can inhibit the formation of impurities. mdpi.com These principles of impurity control can be analogously applied to the synthesis of this compound to achieve high-purity products suitable for demanding applications.
Advanced Synthesis Technologies for Controlled Morphology and Homogeneity
The electrochemical performance of electrode materials is intrinsically linked to their physical characteristics, including particle size, size distribution, morphology, and compositional homogeneity. For this compound (Li₂SnF₆), moving beyond traditional solid-state synthesis routes towards more sophisticated methods is crucial for optimizing these properties. Advanced synthesis technologies such as hydrothermal/solvothermal methods, spray pyrolysis, and co-precipitation offer precise control over the nucleation and growth processes, enabling the production of materials with tailored characteristics. While the application of these specific techniques to Li₂SnF₆ is not as extensively documented as for lithium metal oxides, the underlying principles are broadly applicable and represent the forefront of battery material engineering.
Hydrothermal and Solvothermal Synthesis
Hydrothermal and solvothermal synthesis are versatile wet-chemical methods conducted in a sealed vessel, such as an autoclave, where a solvent is heated above its boiling point to generate high pressure. sigmaaldrich.comresearchgate.net When water is the solvent, the process is termed hydrothermal; when an organic solvent is used, it is called solvothermal. sigmaaldrich.comresearchgate.net These techniques are highly effective for producing crystalline materials with well-defined morphologies and narrow particle size distributions. cutm.ac.in
The key to morphological control in these methods lies in the manipulation of reaction parameters. researchgate.netmdpi.com By adjusting factors such as temperature, pressure, reaction time, solvent type, and precursor concentration, it is possible to direct the crystal growth process. researchgate.netnih.govmdpi.com For example, different solvents can influence the solubility and reactivity of precursors, while surfactants or capping agents can selectively adsorb onto specific crystal facets, promoting growth in one dimension over others to create nanorods, nanowires, or nanoplates. cutm.ac.in The ability to control nucleation and growth kinetics allows for the synthesis of nanocrystalline materials, which is particularly advantageous for electrode materials as it shortens lithium-ion diffusion pathways. rsc.org
For related olivine-structured materials like LiFePO₄, hydrothermal synthesis has been shown to produce nanoparticles, nanoplates, and microplates by systematically varying the solvent ratio, temperature, and precursor concentration. xjtu.edu.cn This level of control could theoretically be applied to Li₂SnF₆ to produce nanoparticles with high surface area and improved rate capability.
Table 1: Typical Parameters in Hydrothermal/Solvothermal Synthesis for Morphological Control
sigmaaldrich.commdpi.com| Parameter | Typical Range/Options | Effect on Morphology and Homogeneity | Reference |
|---|---|---|---|
| Temperature (°C) | 100 - 300 | Affects crystallinity, reaction rate, and particle size. Higher temperatures generally lead to larger, more crystalline particles. | |
| Pressure (atm) | Autogenous (1 - 100+) | Influences solvent properties and precursor solubility, affecting nucleation and growth rates. |
Spray Pyrolysis
Spray pyrolysis is a continuous and scalable aerosol-based process capable of producing highly homogeneous, often spherical, multi-component powders. researchgate.netjcsp.org.pk The method involves atomizing a precursor solution into fine droplets, which are then passed through a high-temperature reactor. scielo.br Inside the reactor, the solvent evaporates, and the precursor salts decompose and react to form the desired solid particles. jcsp.org.pk
Table 2: Key Parameters and Their Influence in Spray Pyrolysis
scielo.br| Parameter | Typical Range/Options | Effect on Morphology and Homogeneity | Reference |
|---|---|---|---|
| Precursor Solution | Aqueous or organic solutions of Li, Sn salts | Concentration affects the final particle size and density. | |
| Atomization Method | Ultrasonic, Two-fluid nozzle | Controls the initial droplet size distribution, which influences the final particle size distribution. |
Co-precipitation Method
The co-precipitation method is a widely used industrial process for synthesizing precursors for lithium-ion battery cathode materials. rsc.org It involves the simultaneous precipitation of multiple metal ions from a solution to form a highly homogeneous, mixed-metal hydroxide (B78521), carbonate, or oxalate (B1200264) precursor. rsc.orgresearchgate.net This precursor is then filtered, washed, dried, and subsequently lithiated and calcined to form the final crystalline product. rsc.org
The primary advantage of co-precipitation is the ability to achieve atomic-level mixing of the constituent metals, which ensures exceptional compositional homogeneity in the final material. rsc.orgresearchgate.net The morphology, particle size, and tap density of the precursor particles can be precisely controlled by carefully managing the reaction conditions, including pH, temperature, stirring speed, reactant concentration, and the type of chelating agent (e.g., ammonia). researchgate.net This control over the precursor morphology is critical as it is often retained in the final calcined product. rsc.org For instance, spherical precursor particles typically lead to spherical final cathode materials, which are desirable for their high packing density.
Although commonly employed for producing nickel-rich oxide cathodes (NMC), the principles of co-precipitation could be adapted for Li₂SnF₆. rsc.orgcetjournal.it This would likely involve precipitating a tin-based precursor (e.g., tin hydroxide or carbonate) with a controlled morphology, which would then be subjected to a fluorination and lithiation step under carefully controlled conditions to yield homogeneous Li₂SnF₆ particles.
Table 3: Controlling Factors in Co-precipitation Synthesis of Precursors
researchgate.net| Parameter | Typical Range/Options | Effect on Precursor Morphology and Homogeneity | Reference |
|---|---|---|---|
| pH | 7 - 12 | Crucial for controlling the precipitation rate, particle size, and phase of the hydroxide/carbonate. | |
| Temperature (°C) | 40 - 70 | Affects reaction kinetics, crystal growth, and the shape of primary particles. |
Advanced Structural and Spectroscopic Elucidation of Lithium Hexafluorostannate
Crystallographic Analysis Techniques
Crystallographic techniques are fundamental to determining the precise three-dimensional arrangement of atoms in solid materials. For lithium hexafluorostannate, both X-ray and neutron diffraction have been pivotal in elucidating its crystal structure.
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. bestmag.co.uknih.gov It works by bombarding a sample with X-rays and analyzing the resulting diffraction pattern. bestmag.co.uk The angles and intensities of the diffracted beams provide detailed information about the crystal lattice, including lattice parameters and phase composition. bestmag.co.uk
For this compound, XRD analysis reveals its crystal structure. The hydrated form, this compound dihydrate (Li₂SnF₆·2H₂O), has been studied using single-crystal X-ray diffraction. core.ac.ukwikipedia.org This analysis provides precise atomic coordinates and bond lengths within the crystal lattice. The anhydrous form has also been characterized by powder X-ray diffraction, which is essential for confirming the phase purity of synthesized samples. researchgate.net For instance, in studies involving the synthesis of manganese-substituted phosphors, XRD is used to verify the formation of the desired Li₂SnF₆ host lattice. researchgate.net
Interactive Table: Crystallographic Data for this compound Dihydrate
| Parameter | Value |
|---|---|
| Formula | Li₂SnF₆·2H₂O |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| a (Å) | 12.87(1) |
| b (Å) | 9.43(1) |
| c (Å) | 8.23(1) |
| Z | 8 |
Data sourced from single-crystal X-ray diffraction studies. wikipedia.org
Neutron diffraction serves as a complementary technique to XRD for structure determination. wikipedia.org A key advantage of neutron diffraction is its high sensitivity to lighter elements, such as lithium, whose scattering of X-rays is often weak. wikipedia.orgrsc.org This makes it particularly valuable for accurately locating lithium ions within the crystal structure of materials like lithium-ion battery components. wikipedia.orgrsc.org
While specific neutron diffraction studies focused solely on Li₂SnF₆ are not extensively documented in the provided results, the technique's applicability is clear. For related complex fluorides and battery materials, neutron diffraction has been instrumental in determining the precise positions of lithium ions and understanding their diffusion pathways. researchgate.netaps.org For example, in the study of Li₆PS₅Br, neutron diffraction was used to obtain a pure phase material and refine its crystal structure. researchgate.net Given the interest in lithium-containing materials for energy storage, neutron diffraction remains a critical tool for a complete structural analysis of Li₂SnF₆, especially for understanding the dynamics of the lithium ions within the lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei. By measuring the interaction of nuclear spins with an external magnetic field, NMR provides detailed information about molecular structure, dynamics, and interactions.
Fluorine-19 NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.ilazom.com It provides sharp signals over a wide chemical shift range, making it an excellent tool for distinguishing different fluorine environments within a molecule. huji.ac.il
In the context of this compound, ¹⁹F NMR is crucial for characterizing the [SnF₆]²⁻ anion. The chemical shift and any observed splitting patterns in the ¹⁹F NMR spectrum can provide insights into the symmetry of the hexafluorostannate octahedron and its interactions with surrounding lithium ions and solvent molecules, if in solution. electronicsandbooks.combeilstein-journals.org For instance, interactions with cations like Li⁺ can lead to observable changes in the ¹⁹F chemical shift. researchgate.net While specific ¹⁹F NMR data for solid Li₂SnF₆ was not found in the initial search, the principles of the technique are well-established for similar hexafluorometallate compounds. nih.govrsc.org
To gain a more complete picture of the structure and interactions in this compound, NMR studies of other constituent nuclei are highly informative.
¹¹⁹Sn NMR: Tin has three NMR-active isotopes with a spin of 1/2, with ¹¹⁹Sn being the most commonly studied due to its natural abundance and sensitivity. academie-sciences.frnorthwestern.edu The chemical shift of ¹¹⁹Sn covers a very wide range, making it highly sensitive to the electronic environment around the tin atom. academie-sciences.frnorthwestern.edu ¹¹⁹Sn NMR spectroscopy can be used to study the coordination of the tin atom and the nature of the Sn-F bonds in the [SnF₆]²⁻ anion. academie-sciences.frrsc.org Changes in the coordination sphere or the presence of distortions in the octahedral geometry would be reflected in the ¹¹⁹Sn chemical shift. academie-sciences.fr
⁷Li NMR: Lithium has two NMR-active isotopes, ⁶Li and ⁷Li. huji.ac.ilaiinmr.com ⁷Li is the more sensitive nucleus, although it has a higher quadrupole moment which can lead to broader signals. huji.ac.il ⁷Li NMR is used to study the local environment of the lithium ions, including their coordination and dynamics. nih.govnorthwestern.edu In solid Li₂SnF₆, ⁷Li NMR can provide information on Li⁺ ion mobility and interactions with the surrounding fluoride (B91410) ions. pascal-man.com
³¹P NMR and ¹H NMR: While not constituent atoms of pure Li₂SnF₆, ³¹P and ¹H NMR can be relevant in specific contexts. For example, if Li₂SnF₆ is used in conjunction with a phosphate-based material or in a proton-containing environment (like a hydrated sample or a solution with protic solvents), these NMR techniques would be employed. ³¹P NMR is a highly sensitive technique for phosphorus-containing compounds. sigmaaldrich.com ¹H NMR is routinely used to detect the presence of hydrogen, for instance in water of hydration. huji.ac.il
Interactive Table: Properties of Relevant Nuclei for NMR Spectroscopy
| Nucleus | Natural Abundance (%) | Spin (I) | Relative Sensitivity (vs. ¹H) |
|---|---|---|---|
| ¹⁹F | 100 | 1/2 | 0.83 |
| ¹¹⁹Sn | 8.59 | 1/2 | 0.052 |
| ⁷Li | 92.41 | 3/2 | 0.29 |
| ⁶Li | 7.59 | 1 | 0.0085 |
| ³¹P | 100 | 1/2 | 0.066 |
| ¹H | 99.98 | 1/2 | 1.00 |
Data compiled from various NMR resources. huji.ac.ilnorthwestern.eduhuji.ac.ilnorthwestern.edu
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are highly sensitive to molecular structure, symmetry, and the strength of chemical bonds.
For this compound, vibrational spectroscopy is used to characterize the [SnF₆]²⁻ anion. The number and activity (IR or Raman) of the vibrational modes are determined by the symmetry of the molecule. An ideal octahedral [SnF₆]²⁻ anion (Oₕ symmetry) has specific vibrational modes that are either Raman or IR active, but not both (the rule of mutual exclusion for centrosymmetric molecules). up.ac.za
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For Li₂SnF₆, IR spectra show characteristic absorption bands corresponding to the stretching and bending vibrations of the Sn-F bonds. researchgate.netscribd.com Deviations from the expected number or position of these bands can indicate a lowering of symmetry in the crystal, interactions with cations, or the presence of hydrates. researchgate.net
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. helmscientific.com It provides information about vibrational modes that are complementary to IR spectroscopy. For a centrosymmetric species like the [SnF₆]²⁻ anion, the Raman active modes are IR inactive, and vice versa. up.ac.za Therefore, a combined IR and Raman analysis provides a more complete vibrational assignment and a more robust confirmation of the anion's structure and symmetry in the solid state. researchgate.netup.ac.za
Interactive Table: Vibrational Modes of an Octahedral [SnF₆]²⁻ Anion
| Mode | Symmetry | Activity | Description |
|---|---|---|---|
| ν₁ | A₁g | Raman | Symmetric Sn-F stretch |
| ν₂ | E₉ | Raman | Asymmetric Sn-F stretch |
| ν₃ | T₁ᵤ | IR | Asymmetric Sn-F stretch |
| ν₄ | T₁ᵤ | IR | Asymmetric F-Sn-F bend |
| ν₅ | T₂g | Raman | Asymmetric F-Sn-F bend |
| ν₆ | T₂ᵤ | Inactive | Asymmetric F-Sn-F bend |
Based on group theory analysis for an Oₕ point group. up.ac.zaresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the molecular structure and composition of materials by measuring their absorption of infrared radiation. innovatechlabs.comcrridom.gov.inunitechlink.com In the context of this compound (Li₂SnF₆), FTIR analysis is instrumental in characterizing the vibrational modes of the [SnF₆]²⁻ anion and detecting the presence of impurities or decomposition products.
The analysis of FTIR spectra helps in understanding the molecular composition and structure of a material by measuring its absorbance of infrared light at different wavelengths. innovatechlabs.com The resulting spectrum provides a unique molecular "fingerprint," which can be used to identify the functional groups present. unitechlink.com For this compound, the FTIR spectrum is dominated by the vibrational modes of the hexafluorostannate anion ([SnF₆]²⁻).
Vibrational Modes of [SnF₆]²⁻: The octahedral [SnF₆]²⁻ anion exhibits characteristic infrared absorption bands. The primary absorption peak, corresponding to the F-Sn-F stretching vibration, is typically observed in the region of 550-650 cm⁻¹. The precise position and shape of this peak can provide information about the symmetry of the anion and its local environment within the crystal lattice.
Identification of Impurities: FTIR is highly sensitive to the presence of certain impurities. For instance, the presence of hydroxyl groups (O-H), which can arise from moisture contamination, would be indicated by broad absorption bands in the 3200-3600 cm⁻¹ region. core.ac.uk Similarly, the formation of lithium carbonate (Li₂CO₃) as a degradation product can be detected by characteristic peaks around 1430 cm⁻¹ and 870 cm⁻¹. tum.de
The table below summarizes the typical FTIR absorption bands relevant to the analysis of this compound.
| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Significance in Li₂SnF₆ Analysis |
| 550 - 650 | F-Sn-F stretching | Primary mode for identifying the [SnF₆]²⁻ anion |
| ~870, ~1430 | Carbonate (CO₃²⁻) | Indicates degradation to lithium carbonate |
| 3200 - 3600 | Hydroxyl (O-H) | Indicates moisture content or hydration |
This table is generated based on typical values found in spectroscopic databases and related literature for similar compounds.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular structure and lattice vibrations of a material. spectroscopyonline.comspectroscopyonline.com It is particularly useful for studying the symmetric vibrational modes that are weak or inactive in FTIR spectroscopy.
For this compound, Raman spectroscopy can provide detailed insights into the structure and purity of the compound.
Symmetric Vibrations: The totally symmetric stretching mode (A₁g) of the [SnF₆]²⁻ octahedron, which involves the in-phase stretching of all six Sn-F bonds, is a strong and characteristic peak in the Raman spectrum. This peak is typically observed around 580 cm⁻¹.
Lattice Modes: At lower frequencies, Raman spectroscopy can probe the lattice vibrations of the crystal, providing information about the arrangement of the Li⁺ and [SnF₆]²⁻ ions in the crystal structure.
The combination of FTIR and Raman spectroscopy offers a comprehensive vibrational analysis of this compound, enabling a detailed understanding of its molecular and crystal structure.
| Raman Shift (cm⁻¹) | Vibrational Mode | Significance in Li₂SnF₆ Analysis |
| ~580 | A₁g (symmetric Sn-F stretch) | Confirms the presence of the octahedral [SnF₆]²⁻ anion |
| < 200 | Lattice Modes | Provides information on the crystal lattice structure |
This table is generated based on typical values found in spectroscopic databases and related literature for similar compounds.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a material's surface. wikipedia.orgthermofisher.commalvernpanalytical.com XPS is crucial for understanding the surface chemistry of this compound, including the oxidation states of its constituent elements and the presence of surface contaminants or reaction layers. thermofisher.comcea.fr
In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for the determination of elemental composition and oxidation states. cea.frthermofisher.com
For this compound, XPS analysis focuses on the core-level spectra of Li 1s, Sn 3d, and F 1s.
Tin (Sn) 3d Spectrum: The binding energy of the Sn 3d₅/₂ peak is a key indicator of the oxidation state of tin. In Li₂SnF₆, tin is expected to be in the +4 oxidation state. The presence of lower binding energy components could indicate the reduction of Sn(IV) to Sn(II) or metallic tin (Sn(0)) on the surface, which might occur due to decomposition or reaction.
Fluorine (F) 1s Spectrum: The F 1s spectrum is typically centered around 685 eV for metal fluorides. The presence of multiple peaks or shoulders in the F 1s spectrum could suggest the formation of different fluorine-containing species on the surface, such as lithium fluoride (LiF) or organic fluorine compounds from electrolyte decomposition in battery applications.
Lithium (Li) 1s Spectrum: The Li 1s spectrum can provide information about the chemical environment of lithium on the surface. For instance, the formation of LiF or Li₂O would result in shifts in the Li 1s binding energy compared to that in Li₂SnF₆.
The table below presents the expected binding energy ranges for the core levels of the elements in this compound.
| Element | Core Level | Expected Binding Energy (eV) | Information Gained |
| Tin (Sn) | 3d₅/₂ | ~487 | Oxidation state of tin |
| Fluorine (F) | 1s | ~685 | Chemical environment of fluorine |
| Lithium (Li) | 1s | ~56 | Chemical environment of lithium |
This table is generated based on typical values found in XPS databases and literature for similar compounds.
Advanced X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Coordination
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of materials. aps.orgiaea.org It is element-specific and can provide detailed information about the coordination environment, oxidation state, and bond distances of a specific element within a compound. iaea.orgnih.gov XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). iaea.orgnih.gov
X-ray Absorption Near-Edge Structure (XANES): The XANES region, which encompasses the absorption edge and the region up to about 50 eV above it, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov For this compound, the Sn K-edge or L-edge XANES can provide valuable information. The position of the absorption edge is directly related to the oxidation state of tin, with a higher energy edge corresponding to a higher oxidation state. researchgate.net The features in the pre-edge and near-edge regions are fingerprints of the local coordination environment, and for Li₂SnF₆, would be characteristic of the octahedral [SnF₆]²⁻ geometry.
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, contains information about the local atomic structure around the absorbing atom. nih.gov The oscillations in the EXAFS spectrum are caused by the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS data can yield precise information about the bond distances, coordination numbers, and types of neighboring atoms. For Li₂SnF₆, analysis of the Sn K-edge EXAFS would allow for the determination of the Sn-F bond length and the number of fluorine neighbors, confirming the octahedral coordination.
| XAS Technique | Information Obtained from Li₂SnF₆ Analysis |
| XANES | Oxidation state of tin (Sn⁴⁺), Coordination geometry ([SnF₆]²⁻ octahedron) |
| EXAFS | Sn-F bond distance, Coordination number of fluorine around tin |
Electron Microscopy Techniques for Microstructural Analysis (e.g., TEM, SEM)
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for characterizing the microstructure of materials at the micro- and nanoscale. researchgate.netthermofisher.com
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography and morphology of a material. researchgate.net For this compound, SEM can be used to visualize the particle size, shape, and agglomeration of the powder. This information is crucial for applications where particle morphology plays a significant role, such as in battery electrodes. Energy-dispersive X-ray spectroscopy (EDS or EDX), often coupled with SEM, can provide elemental analysis of the sample, confirming the presence of lithium, tin, and fluorine. jeolusa.com
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and allows for the investigation of the internal structure of materials. researchgate.netresearchgate.net By transmitting a beam of electrons through an ultrathin sample, TEM can reveal details about the crystal structure, defects, and grain boundaries within the this compound particles. Electron diffraction patterns obtained in the TEM can be used to confirm the crystal structure of the material.
| Electron Microscopy Technique | Information Obtained from Li₂SnF₆ Analysis |
| SEM | Particle size and shape, Surface morphology, Elemental composition (with EDS) |
| TEM | Crystal structure, Lattice defects, Grain boundaries, Nanoparticle morphology |
Theoretical and Computational Chemistry of Lithium Hexafluorostannate
Electronic Structure and Bonding Investigations (e.g., DFT, Ab Initio)
Computational studies, primarily leveraging Density Functional Theory (DFT), have been employed to investigate the electronic structure and bonding characteristics of lithium hexafluorostannate. These analyses are foundational to understanding the material's conductivity, electrochemical stability, and optical properties. In Li2SnF6, the structure is characterized by [SnF6]²⁻ octahedral anions and Li⁺ cations.
First-principles calculations reveal the nature of the chemical bonds within the compound. The bonds between tin (Sn) and fluorine (F) within the [SnF6]²⁻ octahedra are strongly polar covalent, a result of the large electronegativity difference between the atoms. The interaction between the lithium cations and the hexafluorostannate anions is predominantly ionic.
DFT calculations are used to determine the electronic band structure and the density of states (DOS). While specific, detailed studies on Li2SnF6 are not widely published, analysis of similar hexafluorometallate compounds suggests that Li2SnF6 is expected to be an insulator with a wide band gap. The valence band maximum (VBM) is typically dominated by F 2p orbitals, while the conduction band minimum (CBM) is primarily composed of Sn 5s and 5p empty orbitals. The calculated band gap is a critical parameter for applications like solid-state electrolytes, where a large gap is necessary to prevent electronic leakage.
Energetics and Thermodynamic Stability Calculations
The thermodynamic stability of Li2SnF6 is a key predictor of its synthesizability and its operational durability. DFT is the primary tool for calculating the formation energy, which indicates whether a compound is stable with respect to its constituent elements or other competing phases. researchgate.net The change in Gibbs free energy (ΔG) is the ultimate measure of thermodynamic stability, and for solid-state reactions at 0 K, this is approximated by the change in enthalpy (ΔH), which is directly calculated by DFT. researchgate.netarxiv.org
This compound has been included in large-scale computational screening studies that assess the thermodynamic stability of novel materials. eesgroup-ncepu.cnresearchgate.net In these studies, the energy of Li2SnF6 is calculated and compared against the energies of known binary and ternary compounds in the Li-Sn-F chemical space to construct a phase diagram. A compound is considered thermodynamically stable if its formation energy is on the convex hull of the phase diagram, meaning it will not spontaneously decompose into a combination of other stable phases. While the precise formation energy from these high-throughput studies is not always reported in the primary literature, its inclusion confirms that it is predicted to be a stable or reasonably metastable compound. researchgate.net
Table 1: Representative Data from Thermodynamic Stability Investigations (Note: Specific DFT-calculated values for Li2SnF6 are not publicly available in the cited literature; this table is representative of the type of data generated in such computational studies.)
| Property | Typical Computational Method | Significance |
|---|---|---|
| Formation Energy | DFT (PBE, GGA) | Determines stability against elemental decomposition. |
| Decomposition Energy | DFT | Determines stability against decomposition into other compounds. |
Molecular Dynamics Simulations for Dynamic Behavior
Ab initio molecular dynamics (AIMD) simulations are used to study the dynamic behavior of materials, including ionic diffusion and structural changes at finite temperatures. researchgate.net This is particularly important for evaluating materials for use as solid-state electrolytes, where high lithium-ion conductivity is essential.
In a hierarchical screening study designed to identify promising inorganic solid-state electrolytes, Li2SnF6 was evaluated using AIMD. researchgate.net The simulations were performed at a high temperature (1500 K) to assess the mobility of lithium ions within the crystal lattice. The study reported that Li2SnF6 was discarded as a potential candidate because it exhibited "too small diffusivity" even at this elevated temperature. researchgate.net The mean squared displacement (MSD) of the Li atoms, a key metric derived from MD simulations to calculate diffusivity, was found to be insignificant, indicating poor ionic mobility. researchgate.net This computational finding suggests that crystalline Li2SnF6, in the phase studied, is not a promising lithium-ion conductor.
Reaction Mechanism Elucidation through First-Principles Calculations
First-principles calculations, which are based on quantum mechanics, can elucidate reaction mechanisms at the atomic level without empirical parameters. researchgate.net For Li2SnF6, these calculations can be used to understand its decomposition pathways, its reactivity with electrode materials, and the mechanisms of ion transport.
For instance, DFT calculations can map the potential energy surface of a reaction, such as the decomposition of the [SnF6]²⁻ anion upon electrochemical cycling. By identifying transition states and calculating activation energy barriers, researchers can predict the kinetic stability of the material and its likely decomposition products (e.g., LiF, Sn, or other tin fluorides). While detailed reaction mechanism studies specifically for Li2SnF6 are scarce, the methodologies have been extensively applied to other fluorine-containing battery materials, providing a robust framework for future investigations.
Interfacial Phenomena Modeling (e.g., Solid Electrolyte Interphase interactions)
The performance of many electrochemical devices, particularly lithium-ion batteries, is governed by the interfaces between components. eesgroup-ncepu.cn The solid electrolyte interphase (SEI) is a passivation layer that forms on the anode surface from electrolyte decomposition products. researchgate.net Computational modeling is a powerful tool to understand the formation, composition, and properties of this critical interface.
While no specific studies modeling the interface between Li2SnF6 and common electrodes have been identified, the approach is well-established. DFT calculations can determine the adhesion energies between Li2SnF6 and an electrode surface (like lithium metal or graphite), predict the electrochemical stability window at the interface, and model the reduction or oxidation reactions of the [SnF6]²⁻ anion that would contribute to an SEI layer. eesgroup-ncepu.cnresearchgate.net Given that LiF is a known beneficial component of stable SEI layers, the decomposition of a hexafluorostannate precursor at the interface is of theoretical interest.
Prediction of Novel Hexafluorostannate Derivatives and Related Compounds
Computational materials science enables the prediction and in silico design of new materials before their experimental synthesis. Using high-throughput screening, where the properties of thousands of hypothetical compounds are calculated, researchers can identify promising new candidates with desired functionalities. researchgate.net
This approach can be applied to predict novel derivatives of hexafluorostannate. By substituting lithium with other alkali metals (e.g., Na, K) or tin with other tetravalent cations (e.g., Si, Ge, Ti), it is possible to create a large chemical space of related compounds. DFT calculations can then rapidly assess the thermodynamic stability, electronic band gap, and ionic conductivity of these hypothetical derivatives. For example, computational screening has successfully identified other promising fluoride-based solid electrolytes like Li3AlF6 and Li4ZrF8. researchgate.net This same methodology could be used to explore the A2SnF6 (A = Na, K) or Li2MF6 (M = Si, Ge, Ti) families to discover new materials, potentially with improved ionic diffusivity compared to Li2SnF6.
Chemical Reactivity and Mechanistic Pathways of Lithium Hexafluorostannate
Thermal Decomposition Mechanisms and Products
The thermal stability of an electrolyte component is a critical factor for the safety and longevity of lithium-ion batteries. Lithium hexafluorostannate, while noted for its high thermal stability, undergoes decomposition at elevated temperatures. smolecule.com The primary decomposition pathway involves the breakdown of the hexafluorostannate anion (SnF₆²⁻).
Upon heating, this compound decomposes to yield lithium fluoride (B91410) (LiF) and tin(IV) fluoride (SnF₄). smolecule.com This reaction represents a dissociation of the complex salt into its simpler binary fluoride constituents.
Reaction: Li₂SnF₆(s) → 2 LiF(s) + SnF₄(g)
The process is understood to proceed through the weakening of the Li-F and Sn-F ionic/covalent bonds within the crystal lattice as thermal energy increases. The gaseous nature of SnF₄ at the decomposition temperature facilitates its removal, driving the equilibrium towards the products. Researchers utilize techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study the onset temperature and energetics of this decomposition. For instance, studies on the analogous compound, lithium hexafluorophosphate (B91526) (LiPF₆), show it decomposes starting around 200°C. researchgate.netwikipedia.org While specific kinetic parameters for Li₂SnF₆ are not widely reported, the decomposition mechanism is fundamental to its application as a precursor for synthesizing other tin-based materials under controlled conditions. smolecule.com
Table 1: Thermal Decomposition Products of this compound
| Reactant | Products | Conditions |
| This compound (Li₂SnF₆) | Lithium Fluoride (LiF), Tin(IV) Fluoride (SnF₄) | Elevated temperatures |
Hydrolysis Reactions and Pathways
This compound is susceptible to hydrolysis, a reaction with water that can impact its performance in environments where moisture is present, even in trace amounts. The hydrolysis of the SnF₆²⁻ anion is a significant degradation pathway.
The mechanism of this reaction is thought to be analogous to the hydrolysis of other hexafluorometallate anions, such as [PF₆]⁻ and [SbF₆]⁻, which involves a stepwise substitution of fluoride ions by hydroxyl groups. researchgate.net The process is initiated by the nucleophilic attack of a water molecule on the central tin atom. youtube.com
Postulated Mechanistic Steps:
Initial Attack: A water molecule attacks the Sn(IV) center, leading to the displacement of a fluoride ion. This step is likely the rate-determining step. [SnF₆]²⁻ + H₂O → [SnF₅(OH)]²⁻ + HF
Further Substitution: Subsequent steps involve the rapid replacement of the remaining fluoride ions with hydroxyl groups, which is often followed by condensation reactions. [SnF₅(OH)]²⁻ + H₂O → [SnF₄(OH)₂]²⁻ + HF
Dehydration/Condensation: The resulting hydroxo-fluoro species are unstable and can undergo internal dehydration or condensation to form Sn-O-Sn bridges, ultimately leading to the formation of stable tin oxide (SnO₂).
The generation of hydrofluoric acid (HF) is a critical consequence of this hydrolysis, as HF is highly corrosive and can trigger further detrimental reactions within a battery cell, such as the degradation of cathode materials and the generation of gas. researchgate.netresearchgate.net
Interactions with Solvents and Other Chemical Species
In the context of lithium-ion batteries, Li₂SnF₆ is primarily used as an additive in non-aqueous electrolytes, which are typically composed of a lithium salt (like LiPF₆) dissolved in a mixture of organic carbonate solvents, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). wikipedia.orgucl.ac.uk The interactions between Li₂SnF₆ and these electrolyte components are crucial for its function.
While specific studies on Li₂SnF₆ are limited, the behavior of the analogous LiPF₆ provides significant insight. The Li⁺ ion from the salt interacts strongly with the polar carbonate solvent molecules, forming a solvation shell. researchgate.netosti.gov This solvation is essential for ionic conductivity. The SnF₆²⁻ anion also interacts with the solvent, though typically more weakly than the cation.
The reactivity of the hexafluorometallate anion with the solvent is a key consideration. For instance, the decomposition of LiPF₆ is known to be catalyzed by trace impurities and involves the generation of a strong Lewis acid, PF₅, which can then react with the carbonate solvents. lbl.gov This reaction can lead to the ring-opening polymerization of cyclic carbonates like EC, forming oligoether species. lbl.govnih.gov
Analogous Reaction with EC (for LiPF₆): LiPF₆ ⇌ LiF + PF₅ PF₅ + n(EC) → Polymer chains + other products
It is plausible that Li₂SnF₆ decomposition could generate the Lewis acid SnF₄, which could then initiate similar reactions with electrolyte solvents. The solubility and reactivity of Li₂SnF₆ in these systems are designed to be limited, as it is used as an additive rather than the main conducting salt. Its purposeful decomposition at the electrode surface is, in fact, key to its function, as discussed in the following section.
Role in Passivation Layer Formation Mechanisms (e.g., Solid Electrolyte Interphase)
One of the primary functions of Li₂SnF₆ as an electrolyte additive is to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the anode (typically graphite). nih.gov The SEI is a passivation layer that forms during the initial charging cycles of a lithium-ion battery. grepow.comnih.gov It is electronically insulating but ionically conducting, preventing further decomposition of the electrolyte while allowing Li⁺ ions to pass through. doubtnut.com
The formation of the SEI involves the electrochemical reduction of electrolyte components—both the solvent and the salt anions—at the low potential of the anode surface. grepow.comosti.gov Additives are often used to create a more robust and effective SEI than what is formed from the base electrolyte alone.
The mechanism by which Li₂SnF₆ contributes to the SEI involves its own reductive decomposition. The SnF₆²⁻ anion is reduced at the anode surface, leading to the formation of inorganic species that become incorporated into the SEI layer.
Proposed SEI Formation Contribution: The reduction of the SnF₆²⁻ anion is believed to contribute to the formation of key inorganic SEI components, namely lithium fluoride (LiF) and potentially metallic tin (Sn) or lithium-tin alloys (LiₓSn).
SnF₆²⁻ + (x+2)e⁻ + 2Li⁺ → Li₂SnF₆ → Products like LiF and Sn/LiₓSn
LiF Formation: LiF is a highly desirable SEI component due to its wide electrochemical window and electronic insulating properties. ucl.ac.uknih.gov The decomposition of fluoride-containing salts like Li₂SnF₆ provides a direct source for LiF within the SEI.
Tin Deposition: The reduction of Sn(IV) can lead to the deposition of metallic tin on the anode surface. This tin can subsequently alloy with lithium to form LiₓSn alloys. The presence of this metallic phase within the SEI could potentially enhance its mechanical properties and influence Li⁺ transport.
Table 2: Postulated SEI Components from Li₂SnF₆ Decomposition
| Precursor | Decomposition Products in SEI | Role in SEI |
| Li₂SnF₆ (additive) | Lithium Fluoride (LiF) | Electronically insulating, stable component |
| Tin (Sn) / Lithium-Tin Alloys (LiₓSn) | Potentially improves mechanical stability and ionic conductivity |
Charge Transfer and Redox Chemistry Investigations
The electrochemical behavior of this compound is central to its function as an SEI-forming additive. This behavior is governed by charge transfer processes and the redox chemistry of the SnF₆²⁻ anion. Cyclic voltammetry (CV) is a key technique used to investigate these processes. jecst.org
CV studies on electrolytes containing Li₂SnF₆ would reveal the potentials at which the SnF₆²⁻ anion is reduced. This reduction is an irreversible process, as it involves the decomposition of the anion to form stable SEI components. jecst.org The peak corresponding to this reduction would typically appear during the first cathodic scan.
The charge transfer reaction can be represented as: Sn(IV) in SnF₆²⁻ + 4e⁻ → Sn(0)
This reduction of the tin center from a +4 oxidation state is a multi-electron transfer process. The kinetics of this charge transfer, whether it is fast or slow, will influence the morphology and properties of the resulting SEI layer. conicet.gov.ar The study of such charge transfer reactions is fundamental to understanding how additives control the interfacial chemistry in lithium-ion batteries. researchgate.net
Reaction Kinetics and Catalytic Behavior Studies
The rates at which the decomposition and reaction pathways of this compound occur are defined by their reaction kinetics. researchgate.net These kinetics are influenced by factors such as temperature, concentration, and the presence of catalysts.
Thermal Decomposition Kinetics: The rate of thermal decomposition of Li₂SnF₆ follows the Arrhenius equation, where the rate constant increases exponentially with temperature. Studies on the analogous LiPF₆ have determined its decomposition reaction order and activation energy, providing a framework for how Li₂SnF₆ might be analyzed. capes.gov.br
Hydrolysis Kinetics: The hydrolysis of hexafluorometallate anions can be kinetically slow under neutral pH but is often accelerated under acidic or basic conditions. researchgate.netresearchgate.net The presence of HF as a product can lead to autocatalysis, where the product of the reaction speeds up the reaction itself.
SEI Formation Kinetics: The kinetics of SEI formation are complex, depending on the electrode potential and the transport of species through the growing SEI layer. The reaction is initially fast on a fresh electrode surface but slows down as the passivating layer thickens, limiting electron transfer from the electrode to the electrolyte. nih.gov
Beyond its role in decomposition, Li₂SnF₆ has been noted for its potential catalytic behavior. smolecule.com The Lewis acidic character of Sn(IV) or the SnF₄ decomposition product could enable it to catalyze certain organic reactions, similar to how LiPF₆ can catalyze the tetrahydropyranylation of alcohols. wikipedia.org However, specific studies detailing the catalytic activity of Li₂SnF₆ are not widely available in the literature. Its primary investigated role remains as a reactive additive for improving battery performance through controlled interfacial reactions rather than as a bulk catalyst.
Functional Roles and Advanced Material Applications of Lithium Hexafluorostannate
Electrolyte Components for Ion Transport Mechanisms
The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the anode surface during the initial charging cycles of a lithium-ion battery. A stable and robust SEI is critical for the long-term cyclability and safety of the battery, as it prevents continuous electrolyte decomposition while allowing for the transport of lithium ions. nih.govnih.gov The composition of the SEI is heavily influenced by the electrolyte salt. researchgate.net
The use of fluorine-containing salts is a well-established strategy for creating a stable SEI, largely due to the formation of lithium fluoride (B91410) (LiF). nih.gov Li₂SnF₆ serves as a potent source of fluoride ions. smolecule.com It is believed that during the initial electrochemical cycles, the hexafluorostannate anion (SnF₆²⁻) decomposes at the anode surface. This decomposition releases fluoride ions that combine with lithium ions to form a LiF-rich SEI. mdpi.comoaepublish.com LiF is a desirable SEI component due to its wide electrochemical window and its ability to electronically insulate the anode, though its ionic conductivity is relatively low. nih.gov The presence of well-dispersed LiF within the SEI matrix is thought to enhance Li-ion transport across the interfaces between different SEI components. nih.gov
The decomposition of the SnF₆²⁻ anion may also lead to the incorporation of tin-based species into the SEI, potentially modifying its mechanical and conductive properties. The synergistic effect of these components can lead to the formation of a dense, stable, and uniform SEI layer that effectively suppresses further electrolyte reduction and dendrite growth. nih.gov
Table 1: Properties of Potential Inorganic SEI Components
| Component | Chemical Formula | Key Properties | Role in SEI Stability |
|---|---|---|---|
| Lithium Fluoride | LiF | Wide electrochemical stability window, low Li-ion conductivity, electronic insulator. | Forms a stable, passivating layer that prevents further electrolyte decomposition. nih.gov |
| Lithium Carbonate | Li₂CO₃ | Often formed from carbonate solvent decomposition, relatively insoluble. | Contributes to the passivation layer, but excessive amounts can increase impedance. nih.gov |
| Tin-based species | Sn, SnO₂, etc. | Potentially formed from SnF₆²⁻ decomposition. | Could modify the mechanical properties and ionic conductivity of the SEI. |
The performance of an electrolyte, particularly its ionic conductivity, is intrinsically linked to the way ions and solvent molecules arrange themselves at the molecular level. This includes the solvation of lithium cations (Li⁺) by solvent molecules and the degree of association between the cations and the electrolyte anions. llnl.govnih.gov The process involves a competition between the solvent molecules and the anion for a position in the Li⁺ primary coordination shell, leading to different types of structures such as contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). llnl.govrsc.org
When dissolved, Lithium hexafluorostannate dissociates into two Li⁺ cations and one SnF₆²⁻ anion. The relatively large size and divalent charge of the SnF₆²⁻ anion influence the solvation structure and ion transport dynamics. The strength of the interaction between Li⁺ and the solvent molecules versus the Li⁺-SnF₆²⁻ electrostatic attraction dictates the degree of ion pairing. mdpi.com In weakly solvating electrolytes, anions are more likely to participate in the Li⁺ solvation sheath, which can directly influence the chemistry of the SEI formation. oaepublish.comnih.gov
Table 2: Relationship Between Solvation Structure and Electrolyte Properties
| Solvation Structure | Description | Impact on Ionic Conductivity |
|---|---|---|
| Solvent-Separated Ion Pair (SSIP) | Cation and anion are separated by one or more solvent molecules. | Generally leads to higher ionic conductivity as ions are more mobile. llnl.gov |
| Contact Ion Pair (CIP) | Cation and anion are in direct contact, with no intervening solvent. | Tends to reduce ionic conductivity by forming neutral, less mobile species. llnl.govnih.gov |
| Aggregate (AGG) | Clusters of multiple cations and anions are formed, common at high concentrations. | Significantly reduces the number of free charge carriers, lowering conductivity. purdue.edu |
Precursor Chemistry for Novel Inorganic Materials Synthesis
The chemical reactivity of this compound makes it a valuable precursor for creating a variety of inorganic materials, particularly those containing tin and fluorine. smolecule.com
Li₂SnF₆ can be used to synthesize other metal fluorides and tin-based compounds through several reaction pathways. smolecule.com
Thermal Decomposition : When heated, Li₂SnF₆ can decompose to form tin(IV) fluoride (SnF₄) and lithium fluoride (LiF). smolecule.com This provides a method for generating SnF₄, a useful fluorinating agent and precursor in its own right.
Reaction: Li₂SnF₆(s) → 2 LiF(s) + SnF₄(g)
Reaction with Metal Halides : Li₂SnF₆ can undergo reactions with other metal halides to produce mixed-metal fluorides. smolecule.com This opens a pathway to complex fluoride materials with potentially novel magnetic or optical properties.
Hydrolysis : In the presence of water, Li₂SnF₆ can be hydrolyzed to form tin oxides (like SnO₂) and LiF. smolecule.com This reaction can be exploited for the controlled synthesis of tin oxide nanoparticles or coatings.
Synthesis of Oxofluorides : By carefully controlling reaction conditions, such as temperature and the presence of oxygen sources, Li₂SnF₆ can act as a precursor for tin oxofluorides. These materials are of interest for their potential application as electrode materials. europa.eu
Table 3: Synthesis Reactions Using Li₂SnF₆ as a Precursor
| Reaction Type | Reactants | Conditions | Products |
|---|---|---|---|
| Thermal Decomposition | Li₂SnF₆ | High Temperature | Lithium Fluoride (LiF), Tin(IV) Fluoride (SnF₄) smolecule.com |
| Hydrolysis | Li₂SnF₆, H₂O | Aqueous environment | Tin Oxides (e.g., SnO₂), Lithium Fluoride (LiF) smolecule.com |
| Metathesis | Li₂SnF₆, Metal Halide (MXₙ) | Controlled | Mixed-metal fluorides, Lithium Halide (LiX) smolecule.com |
Doping, the intentional introduction of impurities into a material, is a powerful strategy to enhance the properties of advanced materials, particularly for battery electrodes. nih.govnih.govnickelinstitute.org Lithium fluoride complex salts, such as Li₂SnF₆, are identified as useful doping agents for materials like semiconductors. google.com
In the context of lithium-ion batteries, doping high-nickel cathode materials (like NMC or NCA) can improve their structural stability, cycle life, and thermal behavior. mdpi.comfrontiersin.org Li₂SnF₆ can serve as a dual-function doping precursor, providing both tin and fluoride. Tin doping in the transition metal layer can help to stabilize the crystal structure, while fluoride can form strong bonds that mitigate lattice strain and suppress undesirable phase transitions during cycling. This can lead to enhanced rate capability and capacity retention, especially at high voltages. frontiersin.org
Potential in Electrocatalytic and Catalytic Processes
Beyond its applications in energy storage, this compound and related compounds exhibit potential as catalysts in organic synthesis. smolecule.com Electrocatalysis, in particular, is an emerging field for enabling challenging chemical transformations under mild conditions. rsc.org
A notable application is the use of Li₂SnF₆ as a catalyst in the melt polycondensation of diphenyl carbonate and Bisphenol A to produce polycarbonate. google.comgoogle.com In this process, catalysts based on the formula Aₓ⁺MF₆⁻ˣ (where A is an alkali metal and M is a p-block or transition metal) have been shown to provide excellent polymerization rates. google.com Crucially, compared to conventional catalysts like sodium hydroxide (B78521) (NaOH), Li₂SnF₆ demonstrates the ability to produce polycarbonates of comparable molecular weight while significantly reducing the formation of undesirable "Fries" rearrangement byproducts, leading to a higher quality polymer. google.com
Table 4: Catalytic Performance of Li₂SnF₆ in Polycarbonate Synthesis
| Catalyst | Catalyst Loading (mol/mol BPA) | Number-Average Molecular Weight (Mn) | Fries Product (ppm) |
|---|---|---|---|
| NaOH | 1.0 x 10⁻⁶ | 8200 | 380-450 |
| Li₂SnF₆ | 1.0 x 10⁻⁶ | 5625 | 240 |
Data sourced from patent literature describing melt polymerization of Bisphenol A polycarbonate. google.com
The unique electronic properties stemming from the SnF₆²⁻ complex suggest that Li₂SnF₆ may also serve as a catalyst or precursor for catalysts in other organic reactions, representing an area for further research. smolecule.com
Role in Other Energy Conversion and Storage Systems (mechanistic aspects only)
Extensive research into advanced energy storage has explored various battery chemistries beyond traditional lithium-ion systems, including lithium-sulfur (Li-S) and sodium-ion (Na-ion) batteries. These technologies present unique mechanistic challenges that additives and specialized electrolyte formulations aim to solve. However, based on a thorough review of available scientific literature and patent databases, there is currently insufficient specific information to detail the mechanistic role of this compound (Li₂SnF₆) in these alternative energy storage systems.
While research frequently details the function of various additives in Li-S and Na-ion batteries, specific studies focusing on the mechanistic action of Li₂SnF₆, including detailed research findings and corresponding data, are not present in the surveyed materials. General principles of how additives function in these systems can be described, but a direct attribution of these mechanisms to Li₂SnF₆ is not supported by the available evidence.
Mechanistic Context in Lithium-Sulfur (Li-S) Batteries
The primary challenge in Li-S batteries is the "polysulfide shuttle effect." xmu.edu.cnsciopen.comcip.com.cn During discharge, elemental sulfur is reduced to lithium sulfide (B99878) (Li₂S) through a series of soluble intermediate lithium polysulfides (LiPSs, Li₂Sₓ where 4 ≤ x ≤ 8). frontiersin.org These LiPSs can dissolve into the organic electrolyte, migrate to the lithium metal anode, and react to form insoluble, lower-order sulfides. google.com This process leads to several detrimental effects:
Loss of active sulfur material from the cathode. google.com
Passivation of the anode surface. frontiersin.org
Low coulombic efficiency and rapid capacity decay. google.com
Additives in Li-S electrolytes are designed to mitigate this shuttle effect through several mechanisms:
Polysulfide Immobilization: Additives can have strong chemical interactions with soluble LiPSs, anchoring them within the cathode structure and preventing their migration. xmu.edu.cncip.com.cn This is often achieved through Lewis acid-base interactions. nih.gov
Catalytic Conversion: Some additives act as catalysts to accelerate the kinetics of LiPS conversion to solid Li₂S₂/Li₂S on the cathode, reducing the time they spend dissolved in the electrolyte. cip.com.cn
Anode Surface Protection: Additives can participate in the formation of a stable solid electrolyte interphase (SEI) on the lithium anode, creating a physical and electrochemical barrier that prevents reactions with migrating LiPSs. xmu.edu.cnsciopen.com
Mechanistic Context in Sodium-Ion (Na-ion) Batteries
Sodium-ion batteries operate on a "rocking-chair" principle similar to their lithium-ion counterparts, where sodium ions shuttle between the cathode and anode during charge and discharge cycles. google.comcarpmaels.com A critical aspect for long-term stability and performance is the formation of stable interfacial layers on both electrodes. frontiersin.org
Solid Electrolyte Interphase (SEI): A robust SEI must form on the anode during the initial cycles. This layer should be electronically insulating but ionically conductive, allowing Na⁺ transport while preventing the continuous decomposition of the electrolyte. frontiersin.org
Cathode Electrolyte Interphase (CEI): A stable passivation layer on the cathode is also necessary to prevent undesirable side reactions with the electrolyte, especially at high voltages. frontiersin.org
The composition of the electrolyte, including the choice of sodium salt and the use of additives, is crucial in defining the chemical and physical properties of these interphases. frontiersin.orgnih.gov Additives can be preferentially reduced or oxidized to form a more stable and effective SEI or CEI than the solvent or salt alone would produce. nih.gov Fluorine-containing additives, for instance, are often employed to create a NaF-rich SEI, which can enhance interfacial stability.
While Li₂SnF₆ is a fluorine-containing salt and could theoretically contribute to forming such passivating layers in Na-ion or Li-S systems, specific research detailing this mechanism, its efficiency, or the resulting interfacial chemistry is not available. Without dedicated studies, any description of its role would be speculative.
Advanced Analytical Methodologies for in Situ/operando Studies of Lithium Hexafluorostannate
Operando Spectroscopic Techniques (e.g., XAS, Raman, IR) for Real-Time Monitoring of Processes
Operando spectroscopy allows for the simultaneous measurement of a material's spectroscopic signature and its electrochemical performance, offering a direct correlation between structure and function. wikipedia.org
X-ray Absorption Spectroscopy (XAS): This element-specific technique is exceptionally powerful for probing the local electronic and geometric structure of materials during battery operation. researchgate.netacs.org For Lithium Hexafluorostannate, operando XAS at the Sn K-edge would be invaluable. The X-ray Absorption Near Edge Structure (XANES) region would provide real-time information on the oxidation state of the tin atoms, revealing its participation in redox reactions. rsc.org The Extended X-ray Absorption Fine Structure (EXAFS) region would offer insights into the coordination environment of tin, tracking changes in bond distances (e.g., Sn-F) and coordination number as Li₂SnF₆ interacts with the electrolyte or electrode surfaces. researchgate.net
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to molecular structure and bonding. Operando Raman and IR spectroscopy can monitor the state of the hexafluorostannate anion (SnF₆²⁻) within the electrolyte or at interfaces. chalmers.sexmu.edu.cn Changes in the vibrational modes of the Sn-F bonds could indicate decomposition of the anion, interaction with solvent molecules, or its incorporation into the solid electrolyte interphase (SEI). For instance, the emergence of new peaks could signify the formation of species like LiF or other tin compounds, providing a molecular-level view of interfacial reactions. xmu.edu.cnxmu.edu.cn
| Technique | Information Probed for Li₂SnF₆ | Expected Research Findings |
| Operando XAS | Tin (Sn) oxidation state and local coordination environment. | Real-time tracking of Sn redox activity; changes in Sn-F bond lengths and coordination during electrochemical cycling. |
| Operando Raman | Vibrational modes of the SnF₆²⁻ anion and potential byproducts. | Detection of anion decomposition, solvent-anion interactions, and formation of SEI components like LiF. |
| Operando IR | Complementary vibrational modes, particularly of organic electrolyte components. | Monitoring changes in electrolyte composition and the formation of organic/inorganic SEI layers influenced by Li₂SnF₆. |
Electrochemical Characterization for Mechanistic Insights (e.g., cyclic voltammetry for reaction pathways)
Electrochemical methods are fundamental to understanding the thermodynamic and kinetic properties of battery materials. jecst.org
Cyclic Voltammetry (CV): CV is a versatile technique used to determine the electrochemical stability window of an electrolyte and to identify the potentials at which redox reactions occur. jecst.orgjecst.org When used as an electrolyte additive, a CV scan of a this compound-containing electrolyte would reveal the potentials at which it is reduced or oxidized. eszoneo.com The appearance of new peaks in the voltammogram compared to a baseline electrolyte would indicate the electrochemical activity of the SnF₆²⁻ anion. These peaks can provide crucial information on the formation of a stable SEI on the anode or a cathode electrolyte interphase (CEI) on the cathode, which is critical for battery performance and safety. jecst.org By varying the scan rate, it is possible to gain insights into the kinetics and reversibility of these reactions. jecst.org
| CV Parameter | Significance for Li₂SnF₆ Study |
| Redox Peak Position | Indicates the potential at which Li₂SnF₆ is electrochemically reduced or oxidized. |
| Peak Current | Relates to the concentration of the active species and the kinetics of the reaction. |
| Peak Separation | Provides information on the reversibility and kinetics of the redox process. |
| Cyclic Stability | Changes in the CV curve over multiple cycles can indicate the stability of the formed interphases. |
Microscopic Probes for Dynamic Interfacial Changes (e.g., TEM)
Directly visualizing the morphological and structural evolution of electrode surfaces during operation provides unparalleled insight into battery processes.
In Situ Transmission Electron Microscopy (TEM): In situ liquid-phase TEM allows for the real-time, nanoscale observation of electrochemical processes like dendrite formation, SEI growth, and electrode structural changes. youtube.comrsc.org In a system containing this compound, in situ TEM could be used to directly visualize how the additive influences lithium deposition morphology on the anode. For example, it could reveal whether the decomposition of Li₂SnF₆ leads to the formation of a more uniform and stable SEI layer that suppresses lithium dendrite growth. It could also be used to observe the structural evolution of tin-based electrode materials where Li₂SnF₆ might be a reaction product. researchgate.net
Synchrotron-Based Techniques for Advanced Structural and Electronic Analysis
Synchrotron light sources provide extremely bright, high-energy X-rays that enable advanced characterization with high resolution and rapid data acquisition, making them ideal for operando studies. nih.govresearchgate.netuwo.ca
Synchrotron X-ray Diffraction (XRD): Operando synchrotron XRD can track crystallographic changes in electrode materials in real time. If this compound or its reaction products (e.g., metallic tin, LiF) are crystalline, this technique can identify their formation, consumption, and phase transitions during charging and discharging. The high photon flux allows for very fast measurements, capturing transient intermediate phases that might be missed with laboratory-based equipment. researchgate.netnih.gov
Synchrotron X-ray Absorption Spectroscopy (XAS): As mentioned in section 7.1, performing XAS at a synchrotron facility offers a significantly higher signal-to-noise ratio and time resolution. researchgate.netresearchgate.net This would enable the detection of very subtle changes in the electronic structure and local environment of the tin atoms in Li₂SnF₆, providing a more detailed picture of the reaction mechanisms. uwo.ca
| Synchrotron Technique | Application to Li₂SnF₆ | Key Advantages |
| Operando XRD | Real-time tracking of crystalline phases related to Li₂SnF₆ and its byproducts. | High temporal and angular resolution for identifying transient species and subtle lattice changes. |
| Operando XAS | High-fidelity analysis of Sn oxidation state and coordination. | Superior signal-to-noise and faster acquisition for detailed mechanistic studies. |
| X-ray Tomography | 3D imaging of electrode morphology and Li plating distribution. | Non-destructive visualization of how Li₂SnF₆ as an additive affects electrode microstructure. researchgate.net |
Future Research Trajectories and Unexplored Frontiers in Lithium Hexafluorostannate Chemistry
Development of Novel Synthetic Routes with Enhanced Control and Sustainability
Current synthesis methods for lithium hexafluorostannate often involve high temperatures and the use of hazardous reagents like hydrogen fluoride (B91410) (HF). Future research is geared towards developing more sustainable and controlled synthetic pathways.
Greener Synthetic Approaches: A significant push is being made to develop HF-free synthesis routes. digitellinc.com One promising avenue is mechanochemistry, which uses mechanical energy to induce chemical reactions, often in the absence of a solvent. nih.gov This approach has been successfully demonstrated for the synthesis of other alkali metal fluorides and could be adapted for this compound. nih.gov Another sustainable strategy involves the use of solid-state fluorine sources, which can offer better control over the reaction stoichiometry and avoid the use of corrosive gases. acs.org
Ionic Liquids as Reaction Media: Ionic liquids, with their low vapor pressure, high thermal stability, and tunable properties, present an attractive alternative to traditional organic solvents in the synthesis of inorganic materials. pharmtech.comrsc.orgznaturforsch.com Their use in the synthesis of this compound could lead to milder reaction conditions, improved product purity, and easier product separation. pharmtech.comrsc.org Research in this area would focus on identifying suitable ionic liquids that can effectively dissolve the precursors and facilitate the formation of the desired product.
Controlled Nanostructure Synthesis: The performance of electrode and electrolyte materials is often intrinsically linked to their morphology and particle size. Future synthetic methods will aim for greater control over the crystallization process to produce this compound with specific particle sizes and shapes. This could involve techniques such as solvothermal synthesis or the use of structure-directing agents to tailor the material's properties for specific applications.
| Synthesis Approach | Potential Advantages | Research Focus |
| Mechanochemistry | Solvent-free, reduced energy consumption, potential for bypassing hazardous reagents like HF. nih.gov | Optimization of milling parameters, investigation of reaction mechanisms. |
| Solid-State Fluorine Sources | Enhanced safety by avoiding gaseous HF, precise stoichiometric control. acs.org | Identification of suitable solid fluorinating agents, reaction condition optimization. |
| Ionic Liquids | Milder reaction conditions, higher purity products, potential for recycling the reaction medium. pharmtech.comrsc.org | Screening of appropriate ionic liquids, understanding the role of the ionic liquid in the reaction. |
| Controlled Nanostructuring | Tailored electrochemical properties, enhanced ionic conductivity. | Development of methods like solvothermal synthesis, use of templates or capping agents. |
Deeper Understanding of Complex Interfacial Phenomena and Durability Mechanisms
The performance and longevity of any battery are critically dependent on the stability of the interface between the electrode and the electrolyte. For this compound, particularly in solid-state battery applications, a thorough understanding of these interfacial phenomena is paramount.
Degradation Mechanisms: Understanding the degradation pathways of this compound is crucial for improving its long-term stability. chalmers.se Similar to other hexafluorophosphate-based electrolytes, it is susceptible to hydrolysis in the presence of moisture, which can lead to the formation of hydrofluoric acid (HF) and other detrimental byproducts. elsevierpure.comosti.govresearchgate.netwikipedia.org Research will focus on identifying the triggers for degradation, the chemical nature of the degradation products, and strategies to mitigate these processes, such as the use of electrolyte additives or surface coatings on the electrode materials.
Computational Modeling of Interfaces: Computational methods, including density functional theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for investigating interfacial phenomena at the atomic level. pku.edu.cnrsc.org These simulations can provide insights into the structure of the electrode-electrolyte interface, the diffusion pathways of lithium ions, and the energetics of SEI formation and decomposition reactions. pku.edu.cnrsc.org This fundamental understanding will be instrumental in designing more stable and efficient battery systems.
| Interfacial Phenomenon | Key Research Questions | Investigative Techniques |
| SEI Formation | What is the chemical composition and morphology of the SEI? How does it evolve during cycling? researchgate.netyoutube.comresearchgate.net | In-situ XPS, TEM, Atomic Force Microscopy (AFM) |
| Degradation | What are the primary degradation mechanisms of Li₂SnF₆? What are the effects of temperature and impurities? chalmers.seelsevierpure.comosti.govresearchgate.net | Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) |
| Ion Transport | What are the pathways and energy barriers for Li-ion transport across the interface? | Electrochemical Impedance Spectroscopy (EIS), Computational Modeling (DFT, MD) pku.edu.cnrsc.org |
Exploration of Emerging Functional Applications Beyond Current Paradigms
While the primary focus for this compound has been on its application in lithium-ion batteries, its unique chemical and physical properties open doors to other intriguing functional applications.
Fluoride-Ion Batteries (FIBs): this compound's high fluoride ion content makes it a potential candidate for use in fluoride-ion batteries. smolecule.com FIBs are a promising next-generation energy storage technology that utilizes the transport of fluoride ions instead of lithium ions. Research in this area would involve investigating the fluoride ion conductivity of this compound and its compatibility with various electrode materials.
Catalysis: The Lewis acidic nature of the tin center in the hexafluorostannate anion suggests potential applications in catalysis. smolecule.com It could act as a catalyst or catalyst precursor in various organic reactions. Future studies could explore its catalytic activity in reactions such as fluorination, polymerization, or Friedel-Crafts reactions.
Precursor for Advanced Materials: this compound can serve as a versatile precursor for the synthesis of other tin-based materials with tailored properties. smolecule.com Through controlled decomposition or reaction with other compounds, it may be possible to synthesize tin oxides, sulfides, or other complex fluorides with applications in areas such as photovoltaics, gas sensing, and thermoelectrics.
Integration with Machine Learning and Artificial Intelligence for Materials Discovery and Design
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process, and the study of this compound is no exception. mdpi.comku.ac.aeeurekalert.org
Generative Models for Materials Discovery: Generative models, a class of AI algorithms, can be employed to design entirely new materials with desired properties. rsc.org By learning the underlying relationships between chemical composition, structure, and function from a large dataset, these models can propose novel hexafluorostannate derivatives with enhanced performance characteristics.
Predictive Modeling of Electrolyte Properties: Machine learning models can be trained to predict the properties of complex electrolyte formulations containing this compound. arxiv.org This can accelerate the optimization of electrolyte compositions by predicting properties such as viscosity, ionic conductivity, and electrochemical window, thereby reducing the need for extensive experimental work. arxiv.orghyper.ai
| AI/ML Application | Objective | Expected Outcome |
| High-Throughput Screening | Rapidly evaluate a large chemical space of hexafluorostannate compounds. openreview.netarxiv.org | Identification of promising new candidate materials with superior properties. |
| Generative Models | Design novel hexafluorostannate-based materials with tailored functionalities. rsc.org | Discovery of materials that may not be found through conventional methods. |
| Predictive Modeling | Forecast the performance of electrolyte formulations containing Li₂SnF₆. arxiv.org | Accelerated optimization of electrolyte compositions for specific battery applications. hyper.ai |
Challenges and Opportunities for Sustainable Hexafluorostannate Research
As with any chemical compound, the long-term viability of this compound depends on addressing the challenges and embracing the opportunities related to its sustainability.
Challenges: The use of fluorine in battery technologies presents environmental and recycling challenges. chemeurope.com The potential for the formation of toxic and corrosive hydrogen fluoride during synthesis, use, or disposal needs to be carefully managed. chemeurope.comresearchgate.net Furthermore, the development of efficient and environmentally friendly recycling processes for fluorine-containing battery components is a critical area of research. researchgate.netoaepublish.comacs.org
Opportunities: Research into sustainable hexafluorostannate chemistry offers significant opportunities. The development of greener synthetic routes, as discussed earlier, is a key step towards reducing the environmental footprint of its production. digitellinc.comagchemigroup.eu Furthermore, establishing a circular economy for fluorine in batteries, where the element is efficiently recovered and reused, would enhance the sustainability of this technology. chemeurope.com The positive influence of fluorine as an impurity in recycled cathode materials suggests that controlled incorporation could be a viable strategy for enhancing performance. acs.org
Q & A
Q. What are the standard protocols for synthesizing lithium hexafluorostannate, and how can purity be ensured?
this compound is typically synthesized via reaction of tin(IV) chloride with lithium fluoride in hydrofluoric acid under controlled anhydrous conditions . Key steps include:
- Maintaining a stoichiometric ratio of SnCl₄ to LiF (1:6 molar ratio).
- Conducting reactions in PTFE-lined vessels to prevent contamination.
- Post-synthesis purification via recrystallization in dry ethanol. Purity is verified using X-ray diffraction (XRD) to confirm crystal structure (e.g., comparing to reference data in Table XXXVII of ammonium hexafluorostannate analogs ) and inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual Li⁺ and Sn⁴⁺ ions .
Q. What characterization techniques are essential for confirming this compound’s structural integrity?
- XRD : Validates crystallinity and phase purity by matching diffraction patterns to known standards .
- FTIR Spectroscopy : Identifies Sn-F vibrational modes (~500–600 cm⁻¹) to confirm hexafluorostannate anion formation .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability by monitoring mass loss under controlled heating (e.g., decomposition above 300°C) .
- Elemental Analysis : Quantifies Li, Sn, and F content to verify stoichiometry .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and lab coats to prevent skin/eye contact with hydrofluoric acid residues .
- Ventilation : Use fume hoods to avoid inhalation of HF vapors during synthesis.
- First Aid : Immediate rinsing with water for skin/eye exposure and calcium gluconate gel application for HF burns .
- Storage : Airtight containers in dry, inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How can hydrolysis of this compound during synthesis be mitigated, and what analytical methods detect hydrolysis products?
Hydrolysis occurs via reaction with moisture, forming SnO₂ and HF . Mitigation strategies:
- Anhydrous Solvents : Use dried ethanol or acetonitrile for recrystallization.
- Glovebox Techniques : Conduct synthesis/purification in argon or nitrogen environments.
- Inert Gas Flow : Introduce dry N₂ during reaction to displace ambient moisture. Hydrolysis products are detected via:
- Raman Spectroscopy : Peaks at ~700 cm⁻¹ indicate Sn-O bonding .
- pH Testing : Elevated acidity in solution suggests HF formation .
Q. How do impurities (e.g., LiPF₆ or LiF) affect this compound’s electrochemical performance, and how are they quantified?
Impurities like LiPF₆ can introduce ionic competition in battery electrolytes, altering conductivity . Analytical methods:
- NMR Spectroscopy : ¹⁹F NMR distinguishes PF₆⁻ (δ ~ -70 ppm) from SnF₆²⁻ (δ ~ -140 ppm) .
- Ion Chromatography : Quantifies free F⁻ ions from LiF decomposition.
- Cyclic Voltammetry : Identifies redox interference from impurities in electrochemical cells .
Q. What methodologies resolve contradictions in reported thermal stability data for this compound?
Discrepancies in decomposition temperatures (e.g., 300°C vs. 350°C) arise from varying impurity levels or experimental conditions. Resolution strategies:
- Controlled Replication : Repeat TGA under identical atmospheres (e.g., N₂ vs. air) .
- Post-TGA XRD : Analyze residues to differentiate between SnO₂ (hydrolysis) vs. SnF₄ (thermal decomposition) .
- Statistical Meta-Analysis : Compare datasets from multiple studies to identify outliers or systematic errors .
Methodological Tables
| Characterization Technique | Key Parameter Analyzed | Typical Data Range | Reference |
|---|---|---|---|
| XRD | Crystal structure | Peaks matching JCPDS 00-024-0460 | |
| ¹⁹F NMR | Anion environment | δ = -140 ppm (SnF₆²⁻) | |
| TGA | Decomposition onset | 300–350°C |
| Common Impurities | Source | Impact on Research | Detection Method |
|---|---|---|---|
| LiF | Incomplete reaction | Alters ionic conductivity | Ion chromatography |
| HF | Hydrolysis | Corrodes electrodes | pH testing |
| SnO₂ | Moisture exposure | Reduces active material | Raman spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
